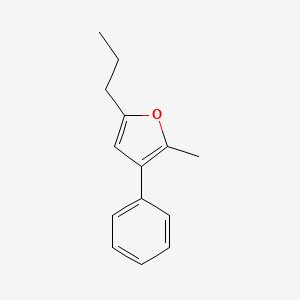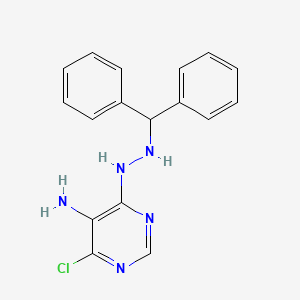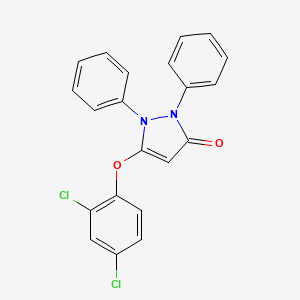
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a pyrazolone ring substituted with dichlorophenoxy and diphenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,4-dichlorophenol with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with comparable chemical properties.
Uniqueness
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is unique due to its pyrazolone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
143578-71-6 |
|---|---|
分子式 |
C21H14Cl2N2O2 |
分子量 |
397.2 g/mol |
IUPAC名 |
5-(2,4-dichlorophenoxy)-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-15-11-12-19(18(23)13-15)27-21-14-20(26)24(16-7-3-1-4-8-16)25(21)17-9-5-2-6-10-17/h1-14H |
InChIキー |
ADZSVUKFLNLSCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


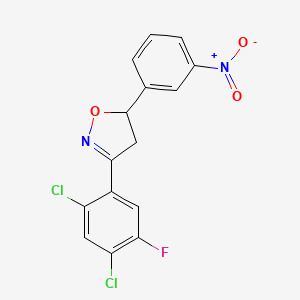
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
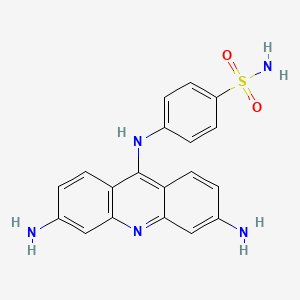
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
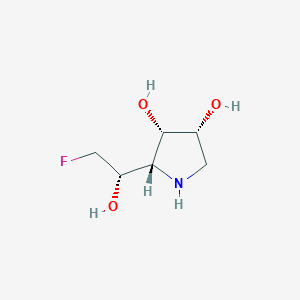
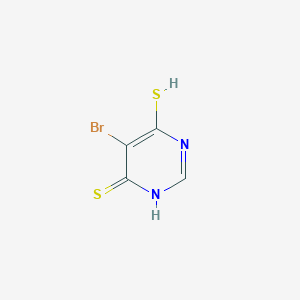

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)

